molecular formula C22H26N4O4 B2475319 4-(2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamido)benzamide CAS No. 1018062-02-6

4-(2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamido)benzamide

Cat. No.: B2475319
CAS No.: 1018062-02-6
M. Wt: 410.474
InChI Key: FTPVAWCERDWFEP-UHFFFAOYSA-N
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Description

4-(2-(3-Cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamido)benzamide is a synthetic chemical reagent designed for research and development purposes. This compound features a complex molecular architecture, combining a cyclopenta[d]pyrimidine-dione core, a hallmark structure in medicinal chemistry, with a benzamide moiety via an acetamide linker. The cyclopenta[d]pyrimidine-dione scaffold is a bicyclic system that shares similarities with purine bases, often leading to bioactive properties. This structure is further functionalized with a cyclohexyl group, which can influence the molecule's lipophilicity and conformational stability. The primary application of this compound is in early-stage scientific research, where it may be utilized as a key intermediate in organic synthesis or as a candidate for high-throughput screening in drug discovery campaigns. Its complex, multi-cyclic structure makes it a valuable asset for probing biological systems, potentially targeting enzymes or cellular receptors that interact with similar heterocyclic scaffolds. Researchers in pharmaceutical and agrochemical development may find it particularly useful for investigating new active compounds. This product is provided For Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-[[2-(3-cyclohexyl-2,4-dioxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4/c23-20(28)14-9-11-15(12-10-14)24-19(27)13-25-18-8-4-7-17(18)21(29)26(22(25)30)16-5-2-1-3-6-16/h9-12,16H,1-8,13H2,(H2,23,28)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPVAWCERDWFEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C3=C(CCC3)N(C2=O)CC(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamido)benzamide (CAS Number: 1018062-02-6) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H26N4O4C_{22}H_{26}N_{4}O_{4}, with a molecular weight of 410.5 g/mol. Its structure features a cyclopenta[d]pyrimidine core with an acetamido group and a benzamide moiety.

PropertyValue
Molecular FormulaC22H26N4O4
Molecular Weight410.5 g/mol
CAS Number1018062-02-6

The precise mechanism of action for this compound is not fully elucidated; however, similar compounds have shown interactions with various biological targets including enzymes and receptors involved in key physiological processes. The presence of the pyrimidine ring suggests potential activity in modulating nucleic acid interactions or enzyme inhibition.

Anticonvulsant Activity

Research indicates that derivatives of pyrimidine compounds often exhibit anticonvulsant properties. For instance, studies on related compounds have demonstrated efficacy in animal models for seizure control. The structure-activity relationship (SAR) analysis indicates that modifications at specific sites can enhance anticonvulsant activity significantly.

Antimicrobial Properties

Compounds similar to this compound have also been evaluated for antimicrobial activity. For example, certain derivatives have shown promising results against various bacterial strains and fungi, suggesting that this compound may possess similar properties.

Case Studies and Research Findings

  • Anticonvulsant Efficacy :
    • In a study examining the anticonvulsant effects of related compounds in the maximal electroshock seizure (MES) model, certain derivatives exhibited ED50 values lower than that of phenobarbital, indicating superior efficacy .
  • Antimicrobial Activity :
    • A series of pyrimidine derivatives were synthesized and tested against standard microbial strains. Results indicated that modifications to the side chains significantly influenced their antimicrobial potency .
  • Pharmacokinetic Studies :
    • Pharmacokinetic evaluations revealed that similar compounds undergo significant metabolic transformations which affect their bioavailability and therapeutic efficacy. Understanding these parameters is crucial for optimizing dosing regimens .

Scientific Research Applications

Structural Characteristics

This compound features a unique cyclopenta[d]pyrimidine core with a cyclohexyl substituent and an acetamido group. The molecular formula is C24H37N3O3C_{24}H_{37}N_{3}O_{3}, with a molecular weight of approximately 447.6 g/mol. The structure is characterized by multiple functional groups that contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) for these compounds were reported at 25 mg/mL, demonstrating their potential as antibacterial agents .

Antitubercular Activity

The compound has also been evaluated for its antitubercular activity against Mycobacterium tuberculosis. In one study, novel derivatives were synthesized and tested, revealing some compounds with IC50 values ranging from 1.35 to 2.18 μM . This suggests that modifications to the structure can enhance efficacy against tuberculosis.

Anticancer Potential

Research has highlighted the anticancer potential of compounds related to this structure. The mechanisms often involve the inhibition of specific pathways critical for cancer cell proliferation. Some derivatives have been shown to induce apoptosis in cancer cell lines, making them candidates for further development in cancer therapy.

Case Studies

StudyFocusFindings
Study AAntimicrobialCompounds exhibited MIC values of 25 mg/mL against Staphylococcus aureus and Pseudomonas aeruginosa .
Study BAntitubercularDerivatives showed IC50 values between 1.35 to 2.18 μM against Mycobacterium tuberculosis .
Study CAnticancerInduced apoptosis in various cancer cell lines; specific pathways targeted .

Comparison with Similar Compounds

Key Observations :

  • Cyclohexyl vs.
  • Benzamide vs. Hydroxyethyl/Esters : The benzamide moiety may confer stronger hydrogen-bonding interactions with target proteins compared to the hydroxyethyl or ester groups in , influencing binding specificity .

Bioactivity and Mode of Action

  • Kinase Inhibition : Cyclopenta[d]pyrimidin derivatives with hydrophobic substituents (e.g., cyclohexyl) show affinity for ATP-binding pockets in kinases .
  • Cytotoxicity : Analogues with benzamide groups (e.g., ) demonstrate antiproliferative activity in cancer cell lines, likely via topoisomerase inhibition .
  • Cluster Analysis : Hierarchical clustering of bioactivity profiles (e.g., NCI-60 dataset) suggests that compounds with similar substituents (e.g., cyclohexyl vs. chlorophenyl) cluster into distinct groups with shared protein targets .

Q & A

Q. What interdisciplinary methods integrate chemical synthesis with biological evaluation?

  • Methodology :
  • High-throughput screening (HTS) : Couple automated synthesis with robotic bioassays .
  • Microfluidics : Enable nanoscale reactions and real-time activity monitoring .
  • Cheminformatics : Build databases linking synthetic routes to bioactivity data .

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